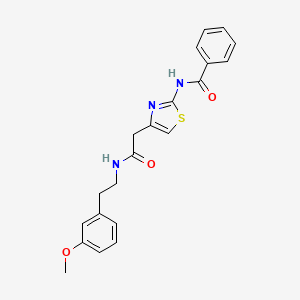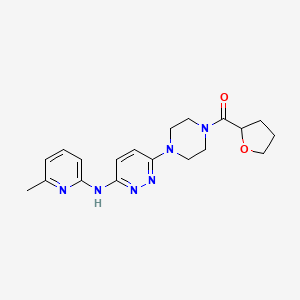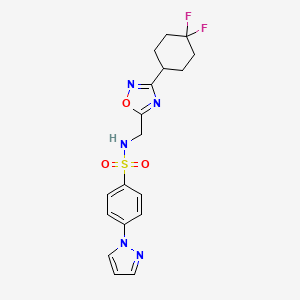
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
作用機序
The mechanism of action of 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the structure of cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells. Additionally, the compound has been studied for its potential use in metal ion detection and as a fluorescent probe for the detection of biological molecules.
実験室実験の利点と制限
One of the advantages of using 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole in lab experiments is its potential for use in a range of applications. It has been shown to have antimicrobial, antifungal, and antitumor properties, as well as potential use as a chelating agent and fluorescent probe. However, limitations of the compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole. One area of interest is the potential use of the compound in the development of new antimicrobial and antifungal agents. Further research is also needed to fully understand the mechanism of action of the compound and its potential use as a chelating agent and fluorescent probe. Additionally, research on the toxicity and safety of the compound is needed to determine its potential for use in clinical applications.
合成法
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-ethyl-3-formyl-1H-pyrrole with hydrazine hydrate, followed by the reaction with ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to obtain the final compound. Other methods include the reaction of 1,2,4-triazole with tetrahydro-1H-pyrrole and ethyl chloroacetate.
科学的研究の応用
4-ethyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a chelating agent in metal ion detection and as a fluorescent probe for the detection of biological molecules.
特性
IUPAC Name |
4-ethyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)5-8-3-4-10-6-8/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOJESZBASVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)
![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)






![6-[5-(1,3-Benzothiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2451843.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)
